molecular formula C15H9N3O6S2 B14518184 4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 62886-08-2

4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

Cat. No.: B14518184
CAS No.: 62886-08-2
M. Wt: 391.4 g/mol
InChI Key: MCXNPKWWWOBPSJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features both nitrophenyl and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 4-nitrophenol with 6-nitro-1,3-benzothiazol-2-thiol in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl and benzothiazole moieties can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: A simpler compound with similar reactivity but lacking the benzothiazole moiety.

    6-Nitro-1,3-benzothiazol-2-yl acetate: Similar structure but without the nitrophenyl group.

    4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzoate: A derivative with a benzoate group instead of an acetate group.

Uniqueness

4-Nitrophenyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to the presence of both nitrophenyl and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

62886-08-2

Molecular Formula

C15H9N3O6S2

Molecular Weight

391.4 g/mol

IUPAC Name

(4-nitrophenyl) 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C15H9N3O6S2/c19-14(24-11-4-1-9(2-5-11)17(20)21)8-25-15-16-12-6-3-10(18(22)23)7-13(12)26-15/h1-7H,8H2

InChI Key

MCXNPKWWWOBPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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